molecular formula C14H21N B13265627 N-[(3,4-dimethylphenyl)methyl]cyclopentanamine

N-[(3,4-dimethylphenyl)methyl]cyclopentanamine

Cat. No.: B13265627
M. Wt: 203.32 g/mol
InChI Key: TWJMVZYLYJOSTI-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethylphenyl)methyl]cyclopentanamine is a secondary amine derivative featuring a cyclopentane ring linked to a benzyl group substituted with methyl groups at the 3- and 4-positions of the phenyl ring.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-11-7-8-13(9-12(11)2)10-15-14-5-3-4-6-14/h7-9,14-15H,3-6,10H2,1-2H3

InChI Key

TWJMVZYLYJOSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding assays.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the phenyl ring substituents and the amine backbone. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of N-Substituted Cyclopentanamine Derivatives

Compound Name Substituents on Phenyl Ring Backbone Key Properties/Applications Reference
N-[(3,4-Dimethylphenyl)methyl]cyclopentanamine 3,4-dimethyl Cyclopentanamine Hypothetical: Potential agrochemical intermediate (inferred from analogs) N/A
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-Cl, 4-F Cyclopentanamine Used in synthetic chemistry; halogen substituents enhance electronegativity and stability
Metalaxyl 2,6-dimethyl Methoxyacetyl-DL-alanine Systemic fungicide; methyl groups enhance lipophilicity for plant uptake
Amitraz 2,4-dimethyl Methanimidamide Acaricide/insecticide; dimethyl groups improve binding to insect CNS targets

Key Observations:

This contrasts with halogenated analogs (e.g., 3-Cl,4-F in ), where electron-withdrawing groups may improve oxidative stability but reduce membrane permeability. Positional Isomerism: Substitution at 3,4-positions (target compound) versus 2,6-positions (e.g., Metalaxyl ) affects spatial orientation, influencing receptor binding or enzymatic metabolism.

Backbone Flexibility :

  • The cyclopentanamine backbone offers greater conformational freedom compared to rigid aromatic or urea-based backbones (e.g., Amitraz ). This flexibility may modulate pharmacokinetic properties such as metabolic half-life.

Hypothetical Applications :

  • Based on analogs like Metalaxyl and Amitraz, the target compound could serve as a precursor in agrochemical synthesis, leveraging its methyl groups for tailored lipophilicity. However, empirical data on bioactivity are absent in the provided evidence.

Biological Activity

N-[(3,4-dimethylphenyl)methyl]cyclopentanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine core with a 3,4-dimethylphenylmethyl substituent. The presence of the dimethyl groups on the phenyl ring is believed to enhance the compound's reactivity and biological activity by affecting its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, altering their signaling pathways and influencing cellular responses.
  • Pathway Modulation : The compound may affect cellular pathways related to inflammation, cell growth, and apoptosis, which are crucial in various disease processes.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity Reference
Methicillin-resistant S. aureusMIC = 2 μg/mL
Vancomycin-resistant E. faeciumMIC = 16 μg/mL

The compound's structural features may contribute to its ability to penetrate bacterial cell membranes effectively.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines:

Cell Line Activity Reference
Caco-2 (colorectal cancer)Viability reduced by 54.9% (p = 0.0011)
A549 (lung cancer)Viability reduced by 35% (p < 0.001)

These findings suggest that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that the compound exhibited potent activity against strains that were resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : Another investigation focused on the compound's effects on various cancer cell lines. The study demonstrated that modifications in the chemical structure significantly influenced its anticancer activity, highlighting the importance of structural optimization in drug development .

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